molecular formula C6H4ClF3N2 B12121629 5-Chloro-4-(trifluoromethyl)pyridin-3-amine

5-Chloro-4-(trifluoromethyl)pyridin-3-amine

Katalognummer: B12121629
Molekulargewicht: 196.56 g/mol
InChI-Schlüssel: RSSOKUSECIBBBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H4ClF3N2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(trifluoromethyl)pyridin-3-amine typically involves the following steps:

    Starting Material: The synthesis often begins with 3-aminopyridine.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Coupling Reactions: The compound can be involved in coupling reactions, forming more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN), and amines.

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

    Reduction Products: Reduced forms of the compound, potentially altering the trifluoromethyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-Chloro-4-(trifluoromethyl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.

Wirkmechanismus

The mechanism by which 5-Chloro-4-(trifluoromethyl)pyridin-3-amine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 4-Chloro-3-(trifluoromethyl)pyridin-2-amine
  • 5-Bromo-4-(trifluoromethyl)pyridin-3-amine

Uniqueness

5-Chloro-4-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interaction with other molecules. The combination of a chlorine atom and a trifluoromethyl group provides distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C6H4ClF3N2

Molekulargewicht

196.56 g/mol

IUPAC-Name

5-chloro-4-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C6H4ClF3N2/c7-3-1-12-2-4(11)5(3)6(8,9)10/h1-2H,11H2

InChI-Schlüssel

RSSOKUSECIBBBX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C=N1)Cl)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.